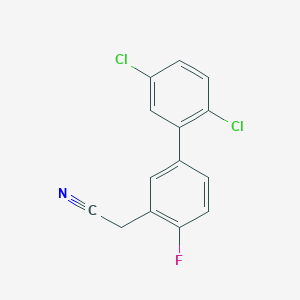

(2',5'-Dichloro-4-fluoro-biphenyl-3-yl)-acetonitrile

Description

(2',5'-Dichloro-4-fluoro-biphenyl-3-yl)-acetonitrile is a halogenated biphenyl acetonitrile derivative characterized by a biphenyl backbone substituted with chlorine atoms at the 2' and 5' positions, a fluorine atom at the 4-position, and an acetonitrile group at the 3-position.

Properties

Molecular Formula |

C14H8Cl2FN |

|---|---|

Molecular Weight |

280.1 g/mol |

IUPAC Name |

2-[5-(2,5-dichlorophenyl)-2-fluorophenyl]acetonitrile |

InChI |

InChI=1S/C14H8Cl2FN/c15-11-2-3-13(16)12(8-11)9-1-4-14(17)10(7-9)5-6-18/h1-4,7-8H,5H2 |

InChI Key |

JFGHAWLPXFGELQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C2=C(C=CC(=C2)Cl)Cl)CC#N)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2’,5’-Dichloro-4-fluoro-biphenyl-3-yl)-acetonitrile typically involves the reaction of 2’,5’-dichloro-4-fluoro-biphenyl with acetonitrile under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of (2’,5’-Dichloro-4-fluoro-biphenyl-3-yl)-acetonitrile may involve large-scale chemical reactors and advanced purification techniques. The process is optimized to maximize efficiency and minimize waste, ensuring that the compound is produced in a cost-effective and environmentally friendly manner.

Chemical Reactions Analysis

Types of Reactions

(2’,5’-Dichloro-4-fluoro-biphenyl-3-yl)-acetonitrile undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can lead to the formation of biphenyl derivatives with different functional groups.

Substitution: The chlorine and fluorine atoms on the biphenyl ring can be substituted with other atoms or groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired products are obtained.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield biphenyl carboxylic acids, while reduction may produce biphenyl amines. Substitution reactions can result in a wide range of biphenyl derivatives with different functional groups.

Scientific Research Applications

(2’,5’-Dichloro-4-fluoro-biphenyl-3-yl)-acetonitrile is used in various scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is conducted to explore its potential therapeutic applications and effects on biological systems.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2’,5’-Dichloro-4-fluoro-biphenyl-3-yl)-acetonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of the research.

Comparison with Similar Compounds

Substituted Dichlorophenyl Acetonitriles

Compounds with dichlorophenyl acetonitrile scaffolds, such as 2-(2,6-Dichlorophenyl)acetonitrile (Similarity: 0.93) and 2-(2,3-Dichlorophenyl)acetonitrile (Similarity: 0.93), differ primarily in the positions of chlorine atoms . These positional variations significantly impact physicochemical properties:

- Melting Points: reports a melting point of 123–125°C for 2-(2,4-dichlorophenoxy)-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide (compound 3), which includes an acetamide group instead of acetonitrile . The target compound’s nitrile group may lower melting points due to reduced hydrogen bonding.

| Compound | Substituent Positions | Functional Group | Melting Point (°C) |

|---|---|---|---|

| Target Compound | 2',5'-Cl, 4-F | Acetonitrile | Not Reported |

| 2-(2,6-Dichlorophenyl)acetonitrile | 2,6-Cl | Acetonitrile | Not Reported |

| 2-(2,4-Dichlorophenoxy)-acetamide | 2,4-Cl | Acetamide | 123–125 |

Fluoro-Substituted Analogs

The fluorine atom at the 4-position in the target compound distinguishes it from analogs like (2-Cyano-3-fluorophenyl)(4-fluorophenyl)acetonitrile (Molecular Weight: 254.23 g/mol) . Fluorine’s electronegativity enhances polarity and may improve metabolic stability in pharmaceutical contexts. However, the biphenyl system in the target compound could increase steric hindrance compared to mono-phenyl fluorinated derivatives.

Acetamide vs. Acetonitrile Derivatives

Compound 9 from , 2-(2-Fluoro-1,1'-biphenyl-4-yl)-N-[(7S)-5-methyl-6-oxo-6,7-dihydro-5H-dibenzo[b,d]azepin-7-yl]-acetamide , demonstrates the impact of replacing the nitrile group with an amide. Key differences include:

- Solubility : Compound 9 exhibited water solubility tested via HPLC after equilibration at 25°C . Acetonitrile derivatives (e.g., the target compound) are typically less polar than amides, suggesting lower aqueous solubility.

- Synthetic Yield : Compound 9 was synthesized in 79% yield, highlighting efficient coupling methodologies that could be adapted for the target compound .

Physicochemical and Spectral Properties

- Chromatographic Behavior : The target compound’s Rf value (if synthesized similarly to compound 3, Rf = 0.67 ) would reflect its polarity relative to analogs.

- Spectroscopic Data : The ¹H-NMR of compound 9 shows aromatic proton signals at δ 7.62–7.16 ppm , which could align with the target compound’s biphenyl system.

Biological Activity

(2',5'-Dichloro-4-fluoro-biphenyl-3-yl)-acetonitrile, a compound belonging to the biphenyl family, has garnered attention for its potential biological activities. This article explores its chemical properties, biological interactions, and implications for therapeutic applications based on available research.

- Molecular Formula : C14H8Cl2FN

- Molecular Weight : 280.12 g/mol

- CAS Number : 1361832-90-7

The compound features two chlorine atoms and one fluorine atom on the biphenyl structure, contributing to its unique reactivity and potential interactions with biological systems .

The biological activity of this compound is primarily influenced by its structural configuration, which allows for interactions with various biological targets. These interactions may affect:

- Signal Transduction : The compound can modulate pathways involved in cellular signaling.

- Gene Expression : It may influence the expression of specific genes related to cellular processes.

Case Studies and Research Findings

-

Antimicrobial Activity

- A study investigated the antibacterial properties of similar biphenyl derivatives, finding that compounds with halogen substituents exhibited significant activity against various bacterial strains, including E. coli and S. aureus. The minimum inhibitory concentration (MIC) values ranged from 20 to 50 µg/mL, suggesting potential efficacy for this compound in antimicrobial applications .

-

Anticancer Potential

- Research into structurally related compounds has shown promising anticancer activity. For instance, derivatives demonstrated IC50 values ranging from 5 to 15 µM against breast cancer cell lines. This suggests that this compound might similarly affect cancer cell viability through apoptosis induction or cell cycle arrest mechanisms .

-

Toxicological Assessment

- Safety data indicate that while the compound possesses beneficial properties, it also requires careful handling due to potential toxicity. The Material Safety Data Sheet (MSDS) highlights risks associated with inhalation and skin contact, emphasizing the need for protective measures during laboratory handling .

Comparative Analysis

| Property | This compound | Similar Compounds |

|---|---|---|

| Molecular Weight | 280.12 g/mol | Varies (e.g., other biphenyl derivatives) |

| Antibacterial MIC | 20 - 50 µg/mL | Similar ranges reported for other derivatives |

| Anticancer IC50 | 5 - 15 µM | Comparable values in related studies |

| Toxicological Risks | Inhalation hazard; skin irritant | Varies by compound; generally requires caution |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.